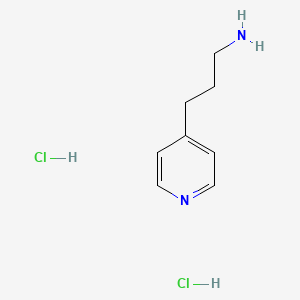

4-吡啶丙胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Pyridin-4-yl)propan-1-amine is a chemical compound with the CAS Number: 30532-36-6 . It has a molecular weight of 136.2 and its IUPAC name is 3-(4-pyridinyl)-1-propanamine . It is stored in a dark place, under an inert atmosphere, at room temperature . The compound is a liquid in its physical form .

Synthesis Analysis

The synthesis of 3-(Pyridin-4-yl)propan-1-amine involves the use of hydrazine hydrate in methanol . In one example, N-[3-(4-Pyridyl)propyl]phthalimide was mixed with methanol and hydrazine monohydrate, and the mixture was refluxed for three hours . The reaction mixture was then allowed to stand, after which an insoluble matter was filtered out, and the filtrate was concentrated under reduced pressure . Chloroform and a 4 N aqueous sodium hydroxide solution were added to the residue, layers were separated, and the organic layer was dried over sodium sulfate . The organic layer was concentrated under reduced pressure and then distilled under reduced pressure to give the titled compound as a colorless oily matter .Molecular Structure Analysis

The InChI code for 3-(Pyridin-4-yl)propan-1-amine is 1S/C8H12N2/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5,9H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

3-(Pyridin-4-yl)propan-1-amine is used in various organic synthesis transformations . For instance, it is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido-[2,3-b]azepine .Physical and Chemical Properties Analysis

3-(Pyridin-4-yl)propan-1-amine has a molecular weight of 136.19 . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound has a Log Po/w (iLOGP) of 1.54 and is very soluble with a solubility of 8.95 mg/ml .科学研究应用

根据现有的信息,以下是 4-吡啶丙胺二盐酸盐在科学研究中的应用分析:

四氢吡啶并氮杂卓化合物的合成

该化合物用于分子内亲核环化反应合成6,7,8,9-四氢-5H-吡啶并[2,3-b]氮杂卓,这是各种生物活性分子中的核心结构 .

囊状卟啉的生产

它是囊状卟啉合成的前体。 卟啉是几种生物系统中重要的分子,包括血红蛋白和叶绿素 .

化学研究和教育

该化合物用于研究实验室进行科学研究和教育目的,特别是在化学合成和分析领域 .

材料科学应用

安全和危害

作用机制

Target of Action

It is known to be used in various organic synthesis transformations .

Mode of Action

It’s known to be used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Pyridin-4-yl)propan-1-amine dihydrochloride are as follows :

These properties suggest that the compound has good bioavailability.

Action Environment

It is recommended to store the compound in a refrigerator , suggesting that temperature could affect its stability.

生化分析

Biochemical Properties

3-(Pyridin-4-yl)propan-1-amine dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to bind to specific receptors and enzymes, influencing their activity. For instance, it can interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines, thereby affecting neurotransmitter levels in the brain . Additionally, it may interact with nicotinic acetylcholine receptors, modulating their function and impacting signal transduction pathways .

Cellular Effects

3-(Pyridin-4-yl)propan-1-amine dihydrochloride has various effects on different cell types and cellular processes. It can influence cell signaling pathways by modulating receptor activity, leading to changes in intracellular signaling cascades. This compound can also affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes . Furthermore, it can impact cellular metabolism by influencing enzyme activity and metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 3-(Pyridin-4-yl)propan-1-amine dihydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors, such as nicotinic acetylcholine receptors, altering their conformation and function . It can also inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain . Additionally, it can modulate the activity of transcription factors, resulting in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Pyridin-4-yl)propan-1-amine dihydrochloride can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-(Pyridin-4-yl)propan-1-amine dihydrochloride vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, this compound can exhibit toxic or adverse effects, such as neurotoxicity or organ damage[11][11].

Metabolic Pathways

3-(Pyridin-4-yl)propan-1-amine dihydrochloride is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . This compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby affecting the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, 3-(Pyridin-4-yl)propan-1-amine dihydrochloride is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters, such as organic cation transporters, and distributed to various cellular compartments . This compound can also bind to plasma proteins, affecting its distribution and accumulation in tissues .

Subcellular Localization

The subcellular localization of 3-(Pyridin-4-yl)propan-1-amine dihydrochloride can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it may affect mitochondrial function and energy metabolism .

属性

IUPAC Name |

3-pyridin-4-ylpropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c9-5-1-2-8-3-6-10-7-4-8;;/h3-4,6-7H,1-2,5,9H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURHNFBQYCMJDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628632 |

Source

|

| Record name | 3-(Pyridin-4-yl)propan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922189-08-0 |

Source

|

| Record name | 3-(Pyridin-4-yl)propan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)

![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)

![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)

![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)